molecular formula C20H18ClFN2O5S B2547768 Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866340-22-9

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2547768
CAS No.: 866340-22-9
M. Wt: 452.88
InChI Key: ILETXEVYDFVRLG-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel chromone-pyrimidine coupled derivatives, including those similar to the compound , has been reported using environmentally friendly, ionic liquid-promoted methods. These derivatives were evaluated for their antimicrobial activities against various bacterial and fungal strains. Some derivatives exhibited potent antibacterial and antifungal activities, comparable to standard drugs like miconazole. Additionally, enzyme assay and molecular docking studies were performed to predict the mode of action of these compounds, suggesting good oral drug-like properties and non-toxic nature in in vivo studies (Tiwari et al., 2018).

Chemical Reaction Pathways

Research on the reaction pathways of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates has revealed insights into ring expansion versus nucleophilic substitution. The outcomes depend on factors like reagent ratio, reaction time, and temperature, showcasing the compound's versatility in chemical synthesis (Fesenko et al., 2010).

Fluorescence Properties

Studies on the fluorescence properties of monastrol analogs, including compounds structurally related to the targeted compound, demonstrate potential applications in fluorescence imaging and molecular probes. These studies highlight the compounds' UV-visible absorption characteristics and fluorescence activity, suggesting their utility in biological and chemical sensing applications (Al-Masoudi et al., 2015).

Anticancer Evaluation and QSAR Studies

The synthesis and evaluation of tetrahydropyrimidine-5-carboxylic acid ethyl esters for their antimicrobial and anticancer potential have been explored. Some derivatives showed significant potency against bacterial strains and cancer cell lines, with QSAR studies providing insights into the structure-activity relationships influencing antimicrobial and anticancer activities (Sharma et al., 2012).

Mechanism of Action

While the exact mechanism of action for this compound is not available, a related compound, a triazole-pyrimidine hybrid, showed promising neuroprotective and anti-inflammatory properties. It inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(3-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O5S/c1-2-29-19(25)17-16(11-30(27,28)15-8-6-13(21)7-9-15)23-20(26)24-18(17)12-4-3-5-14(22)10-12/h3-10,18H,2,11H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILETXEVYDFVRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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